molecular formula C14H17BFNO2 B2812973 5-Fluoro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole CAS No. 2409500-77-0

5-Fluoro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

Cat. No.: B2812973
CAS No.: 2409500-77-0
M. Wt: 261.1
InChI Key: CRAMGGHZYOROQI-UHFFFAOYSA-N
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Description

5-Fluoro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is a synthetic organic compound that belongs to the class of boronic acid derivatives. This compound is notable for its applications in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. The presence of the boronic ester group makes it a valuable intermediate in the synthesis of various pharmaceuticals and organic materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 5-fluoroindole, which can be obtained through the fluorination of indole using appropriate fluorinating agents.

    Borylation Reaction: The key step involves the borylation of 5-fluoroindole. This is achieved by reacting 5-fluoroindole with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate. The reaction is typically carried out in an inert atmosphere (e.g., nitrogen or argon) and at elevated temperatures (e.g., 80-100°C).

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Scaling Up the Borylation Reaction: Using larger reactors and optimized conditions to ensure high yield and purity.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole undergoes several types of chemical reactions, including:

    Suzuki-Miyaura Cross-Coupling: This is the most common reaction involving this compound. It reacts with various aryl or vinyl halides in the presence of a palladium catalyst and a base to form carbon-carbon bonds.

    Oxidation: The boronic ester group can be oxidized to form the corresponding phenol derivative.

    Substitution: The fluorine atom on the indole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Palladium Catalysts: Such as palladium acetate or palladium chloride.

    Bases: Potassium carbonate, sodium hydroxide, or cesium carbonate.

    Solvents: Tetrahydrofuran, dimethylformamide, or toluene.

    Oxidizing Agents: Hydrogen peroxide or sodium perborate for oxidation reactions.

Major Products

    Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.

    Phenol Derivatives: Formed through oxidation of the boronic ester group.

    Substituted Indoles: Formed through nucleophilic substitution reactions.

Scientific Research Applications

5-Fluoro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Material Science: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Medicinal Chemistry: Employed in the synthesis of potential drug candidates, particularly those targeting cancer and infectious diseases.

    Biological Studies: Used in the development of probes and sensors for biological imaging and diagnostics.

Mechanism of Action

The mechanism of action of 5-Fluoro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole primarily involves its role as a reagent in cross-coupling reactions. The boronic ester group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired carbon-carbon bond.

Comparison with Similar Compounds

Similar Compounds

  • 5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
  • 5-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene
  • 5-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene

Uniqueness

5-Fluoro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is unique due to its indole core, which imparts distinct electronic properties compared to other boronic esters. This uniqueness makes it particularly valuable in the synthesis of indole-based pharmaceuticals and materials.

Properties

IUPAC Name

5-fluoro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BFNO2/c1-13(2)14(3,4)19-15(18-13)11-8-10(16)7-9-5-6-17-12(9)11/h5-8,17H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRAMGGHZYOROQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC3=C2NC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2409500-77-0
Record name 5-fluoro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
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